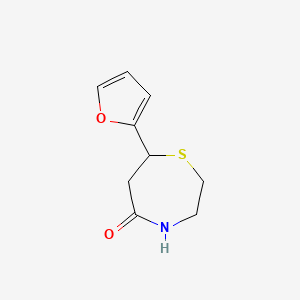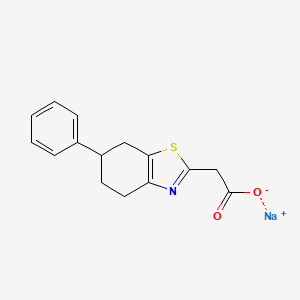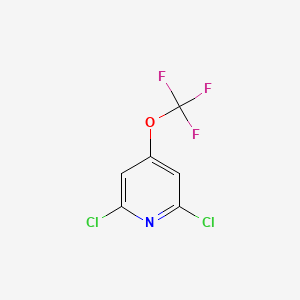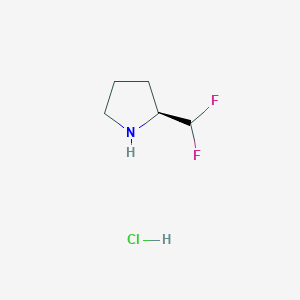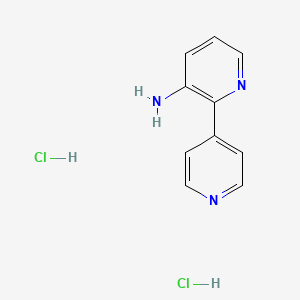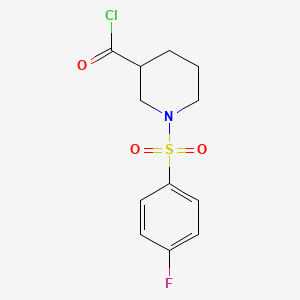
1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride consists of a piperidine ring with a carbonyl chloride group and a sulfonyl group attached to the phenyl ring. The fluorine atom is positioned para to the sulfonyl group. Refer to the InChI code for the exact arrangement of atoms in the molecule: 1S/C₁₂H₁₃ClFNO₃S/c13-12(16)9-2-1-7-15(8-9)19(17,18)11-5-3-10(14)4-6-11/h3-6,9H,1-2,7-8H₂ .
Applications De Recherche Scientifique
Synthesis and Application in Carbohydrate Chemistry
- Protection of Hydroxyl Groups : This compound has been used in the design and synthesis of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups in carbohydrate chemistry. It was used to protect 4-fluorobenzyl alcohol and was cleaved under mild conditions. The Fsec group was stable under acidic conditions and was utilized in the synthesis of complex carbohydrates like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).
Antimicrobial Activity
- Synthesis of Piperidine Derivatives for Antimicrobial Activity : Derivatives of this compound have been synthesized for antimicrobial activity against pathogens of tomato plants. The nature of substitutions on the benzhydryl and sulfonamide rings influenced their antibacterial activities. Some of these derivatives showed potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).
Biological Activity Against Enzymes
- Activity Against Butyrylcholinesterase Enzyme : Synthesized O-substituted derivatives of this compound have shown significant activity against butyrylcholinesterase enzyme, an important target in treating diseases like Alzheimer's (Khalid et al., 2013).
Material Science
- Synthesis of Soluble Fluorinated Polyamides : This compound has been involved in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, which are important for advanced material applications like coatings, films, and membranes (Liu et al., 2013).
Synthesis of Other Chemical Compounds
- Formation of Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations : It has been used as a reactant in the synthesis of compounds like (E)-1-Benzyl-3-(1-iodoethylidene)piperidine through a process involving nucleophile-promoted alkyne-iminium ion cyclizations (Arnold et al., 2003).
Potential Drug Candidates for Type II Diabetes
- Synthesis of S-substituted Derivatives : S-substituted derivatives of this compound have been synthesized and evaluated for their biological potential as inhibitors of the α-glucosidase enzyme, suggesting their application as new drug candidates for type II diabetes treatment (ur-Rehman et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3S/c13-12(16)9-2-1-7-15(8-9)19(17,18)11-5-3-10(14)4-6-11/h3-6,9H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQLUQSRYYYXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



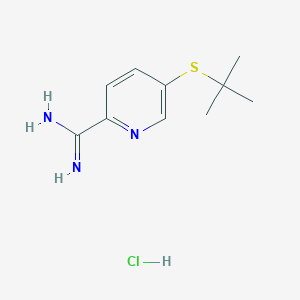
![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)
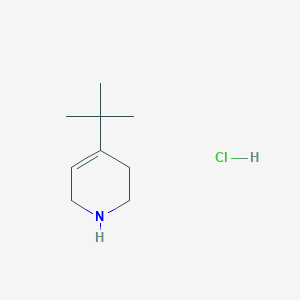
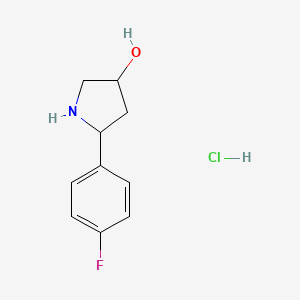
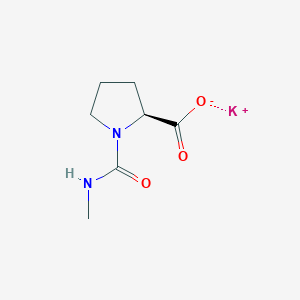
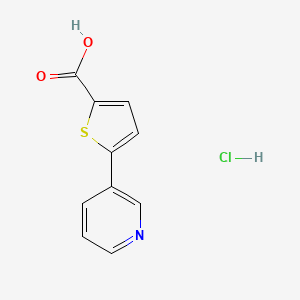
![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)
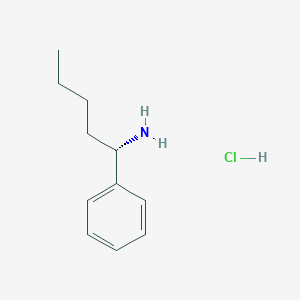
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)
